Androgen Receptor (AR) Binding Affinity: A 4.7-Fold Advantage Over Methyl Analog
The target compound demonstrates a 4.7-fold higher binding affinity for the androgen receptor's DNA-binding domain (DBD) compared to its 2-methyl-thiazole analog. The aminomethyl group on the phenyl ring forms critical hydrogen bonds absent in the methyl-substituted comparator .
| Evidence Dimension | Inhibitory activity on Androgen Receptor (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.2 µM |
| Comparator Or Baseline | Ethyl 2-methyl-thiazole analog: IC50 = 5.6 µM |
| Quantified Difference | ~4.7-fold improvement in affinity |
| Conditions | Competitive binding assay against the DNA-binding domain of the androgen receptor. |
Why This Matters
This quantifiable gain in target engagement potency is pivotal for researchers developing selective androgen receptor inhibitors for prostate cancer, where higher affinity can translate to lower effective doses and reduced off-target effects.
